Cas no 187589-35-1 (piperazine-2-carbonitrile;dihydrochloride)
piperazine-2-carbonitrile;dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-Cyanopiperazine dihydrochloride
- Piperazine-2-carbonitrile dihydrochloride
- 2-CYANOPIPERAZINE 2HCL
- 2-Piperazinecarbonitrile,hydrochloride (1:2)
- PIPERAZINE-2-CARBONITRILE 2HCL
- 2-Piperazinecarbonitrile dihydrochloride
- 2-Cyanopiperazine2HCl
- BYUCWQZNBFCREC-UHFFFAOYSA-N
- 2-cyanopiperazine-di-hydrochloride
- 2-Cyanopiperazine di hydrochloride
- BCP14178
- RP24440
- 2-Piperazinecarbonitrile, dihydrochloride
- piperazine-2-carbonitrile;dihydrochloride
- Piperazine-2-carbonitrile--hydrogen chloride (1/2)
- AC-24271
- DS-0998
- AKOS005258711
- J-509230
- A26092
- SCHEMBL8420414
- FT-0734741
- MFCD12910518
- piperazine-2-carbonitriledihydrochloride
- DTXSID30614311
- SY039711
- Z1741976055
- EN300-127615
- CS-W005671
- 187589-35-1
- DB-065609
-
- MDL: MFCD12910518
- Inchi: 1S/C5H9N3.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7-8H,1-2,4H2;2*1H
- InChI Key: BYUCWQZNBFCREC-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1CCNCC1C#N
Computed Properties
- Exact Mass: 183.03300
- Monoisotopic Mass: 183.033
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 112
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.8
Experimental Properties
- Color/Form: No data available
- Melting Point: No data available
- Boiling Point: 329.4°C at 760 mmHg
- Flash Point: No data available
- PSA: 47.85000
- LogP: 1.33298
- Vapor Pressure: No data available
piperazine-2-carbonitrile;dihydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Inert atmosphere,Room Temperature
piperazine-2-carbonitrile;dihydrochloride Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
piperazine-2-carbonitrile;dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ID505-1g |
piperazine-2-carbonitrile;dihydrochloride |
187589-35-1 | 97% | 1g |
674CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ID505-250mg |
piperazine-2-carbonitrile;dihydrochloride |
187589-35-1 | 97% | 250mg |
255CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ID505-50mg |
piperazine-2-carbonitrile;dihydrochloride |
187589-35-1 | 97% | 50mg |
88CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04816-10g |
Piperazine-2-carbonitrile;dihydrochloride |
187589-35-1 | 95% | 10g |
$835 | 2023-09-07 | |
| TRC | P993970-10mg |
Piperazine-2-carbonitrile dihydrochloride |
187589-35-1 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | P993970-50mg |
Piperazine-2-carbonitrile dihydrochloride |
187589-35-1 | 50mg |
$ 135.00 | 2022-06-02 | ||
| TRC | P993970-100mg |
Piperazine-2-carbonitrile dihydrochloride |
187589-35-1 | 100mg |
$ 185.00 | 2022-06-02 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P53530-250mg |
Piperazine-2-carbonitrile dihydrochloride |
187589-35-1 | 250mg |
¥216.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P53530-1g |
Piperazine-2-carbonitrile dihydrochloride |
187589-35-1 | 1g |
¥526.0 | 2021-09-04 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P191770-1g |
piperazine-2-carbonitrile;dihydrochloride |
187589-35-1 | 97% | 1g |
¥511.90 | 2023-09-01 |
piperazine-2-carbonitrile;dihydrochloride Suppliers
piperazine-2-carbonitrile;dihydrochloride Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on piperazine-2-carbonitrile;dihydrochloride
Introduction to Piperazine-2-carbonitrile;Dihydrochloride (CAS No. 187589-35-1)
Piperazine-2-carbonitrile;Dihydrochloride, identified by its Chemical Abstracts Service (CAS) number 187589-35-1, is a significant compound in the realm of pharmaceutical and chemical research. This compound, featuring a piperazine core structure with a nitrile group and dihydrochloride salt form, has garnered attention due to its versatile applications in medicinal chemistry and synthetic organic transformations. The piperazine moiety, known for its ability to act as a pharmacophore in various drug molecules, enhances the compound's potential in drug design and development.
The dihydrochloride form of Piperazine-2-carbonitrile is particularly noteworthy for its improved solubility and stability compared to its free base form. This makes it a preferred choice for various biochemical assays and pharmaceutical formulations. The nitrile group in the molecular structure contributes to the compound's reactivity, enabling it to participate in nucleophilic addition reactions, which are crucial in the synthesis of more complex molecules.
Recent advancements in the field of medicinal chemistry have highlighted the importance of Piperazine-2-carbonitrile;Dihydrochloride in the development of novel therapeutic agents. Researchers have been exploring its utility as an intermediate in the synthesis of drugs targeting neurological disorders, infectious diseases, and inflammatory conditions. The piperazine scaffold is particularly recognized for its role in enhancing binding affinity to biological targets such as enzymes and receptors.
In the context of drug discovery, Piperazine-2-carbonitrile;Dihydrochloride has been utilized in high-throughput screening (HTS) campaigns to identify potential lead compounds. Its structural features allow for modifications that can fine-tune pharmacokinetic properties, including bioavailability and metabolic stability. This flexibility has made it a valuable building block for medicinal chemists seeking to develop next-generation pharmaceuticals.
The chemical properties of Piperazine-2-carbonitrile;Dihydrochloride also make it a useful reagent in synthetic chemistry. The nitrile group can be converted into other functional groups such as amides or carboxylic acids through hydrolysis, providing access to a wide range of derivatives. Additionally, the piperazine ring can undergo various transformations, including alkylation, acylation, and sulfonylation, which are essential steps in constructing more intricate molecular architectures.
One of the most exciting areas of research involving Piperazine-2-carbonitrile;Dihydrochloride is its application in the development of antiviral and antibacterial agents. Studies have shown that derivatives of piperazine can disrupt viral replication mechanisms by inhibiting key enzymes or interfering with host-cell interactions. Similarly, modifications of this compound have led to the discovery of novel antibiotics that target bacterial cell wall synthesis or metabolic pathways.
The dihydrochloride salt form of Piperazine-2-carbonitrile offers additional advantages in drug formulation. Its crystalline structure ensures uniformity in dosage forms, which is critical for achieving consistent therapeutic effects. Moreover, the salt form enhances stability under various storage conditions, reducing degradation and extending shelf life.
From a synthetic perspective, Piperazine-2-carbonitrile;Dihydrochloride serves as a versatile intermediate that can be incorporated into diverse molecular frameworks. Its reactivity allows for the construction of heterocyclic compounds, which are prevalent in many biologically active molecules. By leveraging this compound's structural features, chemists can design molecules with tailored properties that optimize interactions with biological targets.
The growing interest in Piperazine-2-carbonitrile;Dihydrochloride underscores its importance as a key component in modern chemical research. As new methodologies emerge and our understanding of biological systems expands, the potential applications of this compound are likely to grow even further. Collaborative efforts between academia and industry are essential to fully harness its therapeutic potential and drive innovation in drug discovery.
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